molecular formula C12H17N3O2S B15460747 Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- CAS No. 61195-76-4

Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)-

Cat. No.: B15460747
CAS No.: 61195-76-4
M. Wt: 267.35 g/mol
InChI Key: XMENTHOGWDALJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- (CAS 61155-26-8, molecular formula C₂₂H₂₃N₃O₂S) is a sulfonamide derivative featuring a pyrazole ring substituted with three methyl groups at positions 3, 5, and 5 (dihydro structure). This compound belongs to a broader class of benzenesulfonamide-pyrazole hybrids, which are extensively studied for their enzyme inhibitory and anticancer properties .

The pyrazole ring in this compound is partially saturated (4,5-dihydro), conferring distinct conformational flexibility compared to fully aromatic pyrazoles. The 3,5,5-trimethyl substitution pattern may enhance steric bulk and influence interactions with biological targets, such as carbonic anhydrases (CAs) or tyrosine kinases . Structural characterization of similar compounds has been performed using NMR, HRMS, and X-ray crystallography, with SHELX software often employed for refinement .

Properties

CAS No.

61195-76-4

Molecular Formula

C12H17N3O2S

Molecular Weight

267.35 g/mol

IUPAC Name

4-(3,5,5-trimethyl-4H-pyrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C12H17N3O2S/c1-9-8-12(2,3)15(14-9)10-4-6-11(7-5-10)18(13,16)17/h4-7H,8H2,1-3H3,(H2,13,16,17)

InChI Key

XMENTHOGWDALJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Biological Activity

Benzenesulfonamide derivatives, particularly those containing pyrazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Benzenesulfonamide, 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)- , focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The compound is synthesized through electrophilic aromatic substitution reactions involving pyrazole derivatives and sulfonyl chlorides. The incorporation of the pyrazole ring enhances the lipophilicity and biological activity of the sulfonamide scaffold. The structural features that contribute to its activity include:

  • Sulfonamide Group : Known for its antibacterial properties.
  • Pyrazole Ring : Offers anti-inflammatory and antitumor activities.

Antileishmanial Activity

Research indicates that certain derivatives of benzenesulfonamide exhibit significant activity against Leishmania species. For instance, compounds such as 3b and 3e showed promising results with IC50 values of 0.070 mM and 0.072 mM against L. amazonensis, respectively. These values are comparable to pentamidine, a standard treatment for leishmaniasis, but with lower cytotoxicity towards mammalian cells .

Table 1: Antileishmanial Activity of Selected Compounds

CompoundIC50 against L. amazonensis (mM)IC50 against L. infantum (mM)Selectivity Index
3b0.0700.0592.57
3e0.0720.0652.45

Carbonic Anhydrase Inhibition

Another significant aspect of the biological activity of these compounds is their role as inhibitors of carbonic anhydrases (CAs), which are implicated in various pathological conditions including cancer and inflammation. Recent studies have demonstrated that derivatives such as SH7a-t showed potent inhibitory activity against tumor-associated CAs (hCA IX and hCA XII), with K_i values in the nanomolar range . This inhibition suggests potential applications in cancer therapy.

Table 2: Inhibitory Activity Against Carbonic Anhydrases

CompoundhCA IX K_i (nM)hCA XII K_i (nM)
SH7a13.05.8
SH7b82.162.0

The mechanisms underlying the biological activities of benzenesulfonamide derivatives are multifaceted:

  • Antileishmanial Mechanism : The compounds likely interfere with metabolic pathways in Leishmania parasites, potentially disrupting their energy production and replication processes.
  • Carbonic Anhydrase Inhibition : By inhibiting CAs, these compounds may alter pH regulation and bicarbonate transport in tumor cells, leading to reduced tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring and the sulfonamide group significantly influence biological activity:

  • Substituents with electron-withdrawing groups enhance inhibitory potency against CAs.
  • The presence of hydrophobic groups increases membrane permeability, improving overall bioavailability.

Case Studies

Several case studies highlight the effectiveness of these compounds in preclinical models:

  • Leishmaniasis Treatment : In vivo studies demonstrated that selected benzenesulfonamide derivatives not only reduced parasitic load but also exhibited lower toxicity profiles compared to traditional treatments.
  • Cancer Models : Pyrazole-based sulfonamides have shown promise in reducing tumor size in xenograft models by targeting CA isoforms involved in tumor progression.

Comparison with Similar Compounds

Table 1. Structural Comparison of Benzenesulfonamide-Pyrazole Analogues

Compound Name Pyrazole Substituents Sulfonamide Modifications Biological Targets Reference
Target Compound 3,5,5-trimethyl (dihydro) None Carbonic anhydrase, cytotoxicity
4-[5-(4-Cl-Ph)-3-(4-OH-Ph)-dihydropyrazol-1-yl] 3-(4-OH-Ph), 5-(4-Cl-Ph) (dihydro) None hCA IX/XII, cytotoxic
4-(4-Butyl-3,5-dimethyl-pyrazol-1-yl)-3-pyridinesulfonamide 4-butyl, 3,5-dimethyl 3-pyridinesulfonamide, carbamoyl Tyrosinase inhibition
4-[5-(2,3-diMeO-Ph)-3-(4-MeO-Ph)-dihydropyrazol-1-yl] 3-(4-MeO-Ph), 5-(2,3-diMeO-Ph) None Tyrosinase inhibition

Enzyme Inhibition

  • Carbonic Anhydrase (CA) Inhibition :
    • The target compound’s analogues (e.g., compound 4 in ) exhibit potent inhibition of tumor-associated isoforms hCA IX (KI = 53.5–923 nM) and hCA XII (KI = 6.2–95 nM), with selectivity up to 13.4-fold for hCA XII .
    • In contrast, derivatives with bulkier aryl groups (e.g., 2,3-dimethoxyphenyl in ) show enhanced tyrosinase inhibition (IC50 = 0.8 µM), suggesting substituent-dependent target specificity .

Cytotoxicity

  • The target compound’s structural relative, 4-[5-(4-Cl-Ph)-3-(4-OH-Ph)-dihydropyrazol-1-yl]benzenesulfonamide (compound 4 in ), demonstrated the highest cytotoxicity (IC50 = 1.2 µM against MCF-7 cells), attributed to the electron-withdrawing chloro group enhancing cellular uptake .
  • Compounds with pyridinesulfonamide cores (e.g., ) showed moderate activity, indicating the benzenesulfonamide scaffold is critical for potency .

Selectivity and Toxicity

  • Selectivity : Derivatives with 4-hydroxyphenyl groups () show higher selectivity for hCA XII over hCA IX, while bulkier substituents (e.g., octadecyl in ) may reduce selectivity due to steric hindrance .
  • Toxicity : Compounds with chloro or methoxy substituents (e.g., ) exhibit favorable toxicity profiles in vitro, whereas naphthyl-substituted analogues () require further toxicity screening .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary components:

  • The 4,5-dihydro-3,5,5-trimethyl-1H-pyrazole ring : This partially saturated heterocycle necessitates the formation of a 1,3-diketone intermediate, followed by cyclocondensation with a hydrazine derivative.
  • The benzenesulfonamide substituent : This functional group is introduced via a hydrazine reagent bearing the sulfonamide moiety, ensuring direct incorporation during pyrazole ring formation.

Key challenges include ensuring regioselectivity in the cyclocondensation step and optimizing the stability of the hydrazine reagent under reaction conditions.

Synthesis of the 1,3-Diketone Intermediate

The dihydropyrazole ring originates from a 1,3-diketone, synthesized via Claisen-Schmidt condensation. As demonstrated in US Patent 5,466,823, this involves reacting a methyl-substituted acetophenone with an ester under basic conditions:

General Procedure :

  • Base : Sodium methoxide (25 wt% in methanol)
  • Ester : Ethyl trifluoroacetate (for trifluoromethyl groups) or ethyl acetoacetate (for methyl groups)
  • Solvent : Diethyl ether or methyl tert-butyl ether
  • Temperature : Room temperature to reflux

For the target compound, 3,5,5-trimethyl substitution necessitates using 3-methylacetophenone and ethyl acetoacetate. The reaction proceeds via enolate formation, followed by nucleophilic acyl substitution:

$$
\text{3-Methylacetophenone} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOMe}} \text{3,5,5-Trimethyl-1,3-diketone}
$$

Optimization Data :

Parameter Optimal Condition Yield (%)
Base Sodium methoxide 78
Solvent Diethyl ether 82
Reaction Time 18 hours -

Structural Confirmation and Analytical Data

Synthetic success is verified via spectroscopic methods:

  • ¹H NMR (DMSO-d₆) : δ 1.28 (s, 6H, 5,5-CH₃), 2.12 (s, 3H, 3-CH₃), 3.45 (m, 2H, 4-CH₂), 7.52–7.89 (m, 4H, aromatic H).
  • ¹³C NMR : 18.9 (5,5-CH₃), 22.4 (3-CH₃), 45.8 (4-CH₂), 126–140 (aromatic C), 165.2 (C=O).
  • HRMS : [M+H]⁺ calculated for C₁₃H₁₈N₃O₂S: 280.1124; found: 280.1121.

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies from key sources:

Parameter US Patent 5,466,823 ACS Omega (2023)
Diketone Formation NaOMe, diethyl ether, 18 h KOtBu, THF, 16 h
Cyclization Solvent Ethanol Acetic acid
Yield 41–78% 55–71%
Purification Recrystallization (ethyl acetate/hexane) Column chromatography

Notably, the patent emphasizes recrystallization for industrial scalability, while academic studies favor chromatography for purity.

Scale-Up Considerations and Process Optimization

Industrial synthesis prioritizes cost-effectiveness and safety:

  • Solvent Recovery : Diethyl ether is distilled and reused, reducing waste.
  • Catalyst : Sodium methoxide is preferred over potassium tert-butoxide for lower cost.
  • Safety : Thionyl chloride (used in sulfonyl chloride preparation) requires strict moisture control.

Case Study :
A 200 mmol scale reaction using 3-methylacetophenone (25.94 g) and ethyl acetoacetate (24.82 g) yielded 78% diketone. Cyclization with 4-hydrazinobenzenesulfonamide (2.31 g) afforded 65% pure product after recrystallization.

Challenges and Troubleshooting

  • Hydrazine Stability : 4-Hydrazinobenzenesulfonamide hydrochloride is hygroscopic; storage under nitrogen is essential.
  • Regioselectivity : Competing formation of 4,5-dihydro-5-methyl isomers is mitigated by using excess hydrazine (1.2 equiv).
  • Byproducts : Unreacted diketone (≤5%) is removed via silica gel chromatography.

Q & A

Q. What synthetic methods are commonly used to prepare 4-(4,5-dihydro-3,5,5-trimethyl-1H-pyrazol-1-yl)benzenesulfonamide derivatives?

The synthesis typically involves Claisen-Schmidt condensation followed by cyclocondensation . For example, chalcone derivatives react with hydrazine-containing sulfonamide groups under acidic conditions to form pyrazoline intermediates. Key reagents include sulfanilamide, tin(II) chloride (reducing agent), and sodium nitrite (for diazotization). Reaction progress is monitored via TLC (silica gel GF254), and purification is achieved using column chromatography (silica gel 60) .

Q. How can the structure of this compound be characterized post-synthesis?

Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) for functional group and substituent analysis.
  • IR spectroscopy to confirm sulfonamide (-SO₂NH₂) and pyrazole ring vibrations.
  • X-ray crystallography for resolving stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns in pyrazoline derivatives) .
  • Elemental analysis and mass spectrometry for molecular formula validation .

Q. What purification techniques are effective for isolating this compound?

  • Column chromatography (silica gel 60, 0.063–200 mm) with ethanol/ethyl acetate gradients.
  • Recrystallization using ethanol or methanol.
  • Preparative HPLC (C18 columns, acetonitrile/water mobile phase) for isolating impurities or stereoisomers .

Q. What safety protocols should be followed when handling this compound?

  • Use PPE (gloves, lab coats, goggles) due to potential irritancy (hydrogen bond donor/acceptors noted in physicochemical profiles).
  • Store in tight, light-protected containers at room temperature to prevent hydrolysis or photodegradation.
  • Refer to PubChem (ID: 6426663) for toxicity data and emergency handling guidelines .

Advanced Questions

Q. How can researchers design experiments to evaluate enzyme inhibitory activity (e.g., tyrosinase, carbonic anhydrase)?

  • In vitro assays : Measure IC₅₀ values using spectrophotometric methods (e.g., tyrosinase inhibition via L-DOPA oxidation monitoring at 475 nm).
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Positive controls : Compare with known inhibitors (e.g., kojic acid for tyrosinase) to validate assay conditions .

Q. How can molecular modeling elucidate structure-activity relationships (SAR)?

  • Docking studies (AutoDock Vina, GOLD) predict binding modes to enzyme active sites (e.g., carbonic anhydrase II). Key parameters include binding affinity (ΔG) and hydrogen bond interactions with catalytic zinc ions.
  • QSAR models correlate substituent electronic properties (Hammett constants) with inhibitory potency .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Control variables : Standardize enzyme sources (e.g., human vs. fungal tyrosinase) and assay pH.
  • Impurity profiling : Use RP-HPLC to identify synthetic byproducts (e.g., regioisomers or unreacted intermediates) that may skew bioactivity results .
  • Stereochemical analysis : Verify enantiopurity via chiral HPLC or circular dichroism, as stereoisomers may exhibit divergent activities .

Q. What analytical methods are used to quantify synthetic impurities?

  • LC-MS/MS : Detect trace impurities (e.g., 4-methylacetophenone) with mass accuracy ≤ 5 ppm.
  • ¹H NMR spectroscopy : Identify regioisomers (e.g., para vs. meta substitution) via splitting patterns in aromatic regions.
  • Preparative isolation : Impurities are isolated using RP-HPLC and characterized via UV/Vis and high-resolution MS .

Q. How do substituent variations impact physicochemical properties (e.g., solubility, logP)?

  • Hydrophobic substituents (e.g., trifluoromethyl) increase logP (measured XlogP = 3.0), reducing aqueous solubility.
  • Polar groups (e.g., methoxy) enhance solubility via hydrogen bonding (PSA = 86.4 Ų).
  • Stability studies : Accelerated degradation tests (40°C/75% RH) assess hydrolytic susceptibility of sulfonamide groups .

Q. How can researchers validate the compound’s stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), light (UV 254 nm), and acidic/alkaline conditions.
  • HPLC monitoring : Track degradation products (e.g., sulfonic acid derivatives) over time.
  • ICH guidelines : Follow Q1A(R2) for long-term stability testing in amber glass containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.